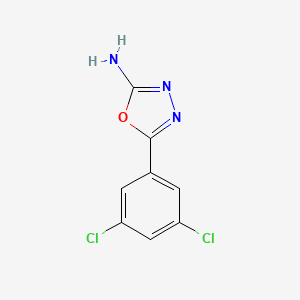

5-(3,5-Dichlorophényl)-1,3,4-oxadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a 3,5-dichlorophenyl group attached to the oxadiazole ring, making it a valuable molecule in various fields of scientific research.

Applications De Recherche Scientifique

5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mécanisme D'action

Target of Action

Compounds with similar structures have been used to synthesize various biological materials and organic compounds .

Mode of Action

A compound with a similar structure, fluralaner, inhibits γ-aminobutyric acid (gaba)-gated chloride channels (gaba a receptors) and l-glutamate-gated chloride channels (glucls) . The potency of Fluralaner is comparable to fipronil, a related GABA-antagonist insecticide and acaricide .

Biochemical Pathways

Compounds with similar structures have been shown to affect various biological pathways .

Pharmacokinetics

A study on a structurally similar compound, 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, showed that it was excreted unchanged in the urine of laboratory animals after a single oral administration at doses of 270 and 540 μg/kg .

Result of Action

Compounds with similar structures have been used in life science research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,5-dichlorobenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Analyse Des Réactions Chimiques

Types of Reactions

5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.

Oxidation and Reduction: The oxadiazole ring can be involved in oxidation and reduction reactions under specific conditions.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3,5-Dichlorophenyl isocyanate

- 3,5-Dichlorophenyl isothiocyanate

- 3,5-Dichlorophenyl-2,4-oxazolidinedione

Uniqueness

5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific structure, which imparts distinct chemical and biological properties.

Activité Biologique

5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine (CAS: 1016495-77-4) is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine involves several steps, typically starting from commercially available hydrazides followed by cyclization reactions. The compound is synthesized using methods that allow for high yields and purity, making it suitable for biological testing.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. In particular:

- Inhibition Zone : Compounds related to 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine showed inhibition zones ranging from 18 mm to 30 mm against various bacterial strains such as E. coli and Staphylococcus aureus .

| Compound | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 5-(3,5-Dichlorophenyl)-1,3,4-oxadiazol-2-amine | 30 | E. coli |

| Other derivatives | 18 - 28 | Various strains |

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE):

- IC50 Values : The IC50 values for AChE inhibition ranged from 12.8 µM to 99.2 µM, indicating moderate inhibitory activity compared to established drugs like rivastigmine .

| Enzyme | IC50 Value (µM) | Comparison |

|---|---|---|

| AChE | 12.8 - 99.2 | Rivastigmine |

| BChE | >53.1 | Moderate |

Anticonvulsant Potential

Research has indicated that oxadiazole derivatives possess anticonvulsant properties. The mechanism involves modulation of neurotransmitter systems and ion channels .

The biological activities of 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine can be attributed to its ability to interact with various biological targets:

- Molecular Docking Studies : These studies suggest that the compound binds effectively to the active sites of enzymes like AChE and BChE through non-covalent interactions .

- Hydrogen Bonding : The formation of hydrogen bonds with key amino acid residues in enzyme active sites enhances its inhibitory efficacy.

Study on Antimicrobial Activity

A study conducted on a series of oxadiazole derivatives demonstrated that compounds similar to 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine exhibited strong antibacterial effects against multi-drug resistant strains. The study highlighted the significance of structural modifications in enhancing biological activity .

Study on Enzyme Inhibition

In another investigation focused on enzyme inhibition, the compound was tested against AChE and BChE using Ellman's spectrophotometric method. Results indicated that certain derivatives had lower IC50 values than established cholinesterase inhibitors .

Propriétés

IUPAC Name |

5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-5-1-4(2-6(10)3-5)7-12-13-8(11)14-7/h1-3H,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFHBSFTGVELLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C2=NN=C(O2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016495-77-4 |

Source

|

| Record name | 5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.